Pyrrole-2-carboxaldoxime
Description
Contextualization within Pyrrole (B145914) Chemistry
Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in organic chemistry. numberanalytics.comnumberanalytics.com Its structure, a planar ring with four carbon atoms and one nitrogen atom, fulfills Hückel's rule for aromaticity, contributing to its stability and specific reactivity. numberanalytics.com First isolated in 1834, the pyrrole ring is a key structural component in a vast array of natural products essential to life, such as heme, chlorophyll (B73375), and various porphyrins. numberanalytics.com
The significance of pyrrole heterocycles extends into medicinal chemistry, where they are integral to the structure of numerous pharmaceuticals. numberanalytics.comnih.gov Notable examples include the cholesterol-lowering drug atorvastatin (B1662188) and the nonsteroidal anti-inflammatory drug tolmetin. numberanalytics.com The versatility of the pyrrole ring allows for various chemical modifications, making it a crucial scaffold in the development of new therapeutic agents with activities spanning anti-tumor, anti-microbial, and anti-inflammatory effects. numberanalytics.comnih.gov Furthermore, pyrrole derivatives are utilized in materials science, finding applications in organic light-emitting diodes (OLEDs) and other electronic devices. numberanalytics.com
The aldoxime functional group, characterized by the structure R-CH=N-OH, is a versatile and important moiety in synthetic organic chemistry. rsc.orgnumberanalytics.com Aldoximes are typically prepared through the condensation reaction of an aldehyde with hydroxylamine (B1172632). wikipedia.org This functional group serves as a valuable intermediate for the synthesis of a wide range of other functional groups and heterocyclic compounds. numberanalytics.comresearchgate.net
One of the key applications of aldoximes is their conversion into other nitrogen-containing compounds. britannica.com For instance, they can be readily dehydrated to form nitriles or reduced to produce primary and secondary amines. wikipedia.orgbritannica.com The Beckmann rearrangement, a classic organic reaction, transforms oximes into amides, a transformation with large-scale industrial applications such as the synthesis of caprolactam, the precursor to nylon 6. britannica.com Moreover, oximes can be used for the protection, purification, and characterization of carbonyl compounds. researchgate.net The oxime functional group can also participate in the formation of radicals, such as iminyl radicals, which are useful in constructing various nitrogen-containing heterocycles. rsc.org
Overview of Pyrrole-2-carboxaldoxime and its Derivatives in Contemporary Chemical Research
This compound, which has the molecular formula C5H6N2O, combines the pyrrole ring with an aldoxime group at the 2-position. fishersci.ienih.gov This specific arrangement of functional groups has led to its exploration in various areas of chemical research.
Recent studies have highlighted the utility of this compound and its precursor, pyrrole-2-carboxaldehyde, in the synthesis of more complex molecules. Pyrrole-2-carboxaldehyde derivatives have been isolated from numerous natural sources, including fungi, plants, and microorganisms, indicating their biological relevance. nih.govmdpi.comnih.gov For instance, the well-known diabetes molecular marker, pyrraline, possesses a pyrrole-2-carboxaldehyde skeleton. nih.govmdpi.com
The chemical reactivity of the aldoxime group in this compound makes it a precursor for various other functionalities. For example, it can be used to synthesize pyrrole-2-carbonitrile. chemicalbook.com Furthermore, Schiff base ligands derived from pyrrole-2-carboxaldehyde and their metal complexes have been synthesized and characterized, showing potential applications in biological and analytical chemistry. jetir.org Research has also explored the use of pyridine-2-carboxaldoxime, a related compound, in the synthesis of energetic materials, suggesting a potential avenue for the application of its pyrrole analogue. mdpi.com The study of this compound and its derivatives continues to be an active area of research, with potential for the discovery of new synthetic methodologies and molecules with interesting properties.
Structure
3D Structure
Properties
Molecular Formula |
C5H6N2O |
|---|---|
Molecular Weight |
110.11 g/mol |
IUPAC Name |
(NZ)-N-(1H-pyrrol-2-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C5H6N2O/c8-7-4-5-2-1-3-6-5/h1-4,6,8H/b7-4- |
InChI Key |
BBRQKFAQWZJCJL-DAXSKMNVSA-N |
Isomeric SMILES |
C1=CNC(=C1)/C=N\O |
Canonical SMILES |
C1=CNC(=C1)C=NO |
Origin of Product |
United States |
Synthetic Methodologies for Pyrrole 2 Carboxaldoxime and Analogous Pyrrole Derivatives
Direct Synthetic Routes to Pyrrole-2-carboxaldoxime
The most straightforward method for preparing this compound involves the chemical transformation of the corresponding aldehyde.
The formation of an oxime from an aldehyde or ketone is a well-established reaction in organic chemistry. masterorganicchemistry.com This reaction involves treating the carbonyl compound, in this case, Pyrrole-2-carboxaldehyde, with hydroxylamine (B1172632) (NH₂OH). numberanalytics.comkhanacademy.org The process is a nucleophilic addition to the carbonyl group, followed by dehydration to yield the oxime.
The reaction conditions can be modulated to optimize the yield. Factors influencing the rate and yield include pH, temperature, and the concentration of reactants. numberanalytics.com For instance, the preparation of similar oximes, such as benzophenone (B1666685) oxime, has been described using hydroxylamine hydrochloride in the presence of a base like sodium hydroxide (B78521) to liberate the free hydroxylamine. scribd.com
| Factor | Influence on Reaction | Common Conditions/Catalysts |
|---|---|---|
| pH | The reaction is typically acid-catalyzed to facilitate both the nucleophilic attack and the dehydration step. numberanalytics.comnih.gov | Weakly acidic conditions are often optimal. Catalysts can include HCl or pyridine. numberanalytics.com |
| Temperature | Elevated temperatures can increase the reaction rate but may also promote side reactions. numberanalytics.com | Reactions are often run from room temperature to reflux, depending on the substrate's reactivity. |
| Reactant Concentration | The rate is dependent on the concentration of both the carbonyl compound and hydroxylamine. numberanalytics.com | Using an excess of one reagent can drive the equilibrium towards the product. |
Synthetic Strategies for Pyrrole-2-carboxaldehyde Precursors and Functionalized Derivatives
The synthesis of this compound is dependent on the availability of Pyrrole-2-carboxaldehyde. Various methods exist for the synthesis of this crucial precursor and its derivatives.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrrole (B145914). ontosight.aiijpcbs.com The reaction introduces a formyl group (-CHO) onto the pyrrole ring, typically at the C-2 position. ontosight.aiorgsyn.org The classical reagents for this transformation are a combination of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). ontosight.aiijpcbs.com These reagents react to form a chloromethyleniminium salt, known as the Vilsmeier reagent, which acts as the electrophile. ijpcbs.com
The mechanism involves the electrophilic attack of the Vilsmeier reagent on the pyrrole ring, followed by the loss of a proton to restore aromaticity. The resulting iminium salt is then hydrolyzed in an aqueous workup to yield the final aldehyde product. orgsyn.org This method is efficient and has been applied to a variety of substituted pyrroles. orgsyn.org For instance, a detailed procedure for synthesizing Pyrrole-2-carboxaldehyde from pyrrole using POCl₃ and DMF in ethylene (B1197577) dichloride as a solvent has been published in Organic Syntheses, providing a reliable and scalable route. orgsyn.org
Pyrrole-2-carbaldehyde (Py-2-C) derivatives are not only products of laboratory synthesis but are also found in nature and can be produced through various chemical and biosynthetic pathways. nih.govmdpi.com
Chemical Origins: One notable chemical synthesis involves the Maillard reaction, a form of non-enzymatic browning. The condensation of carbohydrates like glucose with primary amines or amino acids under acidic conditions can produce N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes. nih.govacs.org For example, reacting D-glucose with various primary amines in the presence of oxalic acid in DMSO at 90°C for 30 minutes has been shown to yield the corresponding N-substituted pyrrole-2-carbaldehydes in moderate yields (21-53%). acs.org These compounds serve as valuable platform chemicals. acs.org Another approach involves the oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters using a copper catalyst, iodine, and oxygen, where the aldehyde oxygen originates from O₂. organic-chemistry.org
Biosynthetic Origins: In biological systems, Py-2-Cs have been isolated from various sources, including fungi, plants, and microorganisms. nih.govmdpi.com For example, Py-2-C derivatives have been identified as flavor components in raw cane sugar and have been isolated from roasted chicory root. nih.gov A biosynthetic pathway for the pyrrole ring itself can involve precursors like N-acetylglucosamine or various amino acids. nih.gov More recently, a biosynthetic route to Pyrrole-2-carbaldehyde has been achieved via enzymatic CO₂ fixation. mdpi.comresearchgate.net This one-pot system uses a UbiD-type decarboxylase from Pseudomonas aeruginosa (PA0254) coupled with a carboxylic acid reductase (CAR) from Segniliparus rotundus. mdpi.comresearchgate.net This enzymatic cascade converts pyrrole into Pyrrole-2-carbaldehyde, demonstrating a biocatalytic approach to its synthesis. mdpi.com An initial 9% conversion from a 10 mM pyrrole substrate was achieved in early experiments. mdpi.comresearchgate.net
| Origin Type | Method/Source | Precursors | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| Chemical | Maillard-type Reaction | D-Glucose, Primary Amines | Oxalic acid, DMSO, 90°C | acs.org |
| Chemical | Oxidative Annulation | Aryl methyl ketones, Arylamines, Acetoacetate esters | Copper catalyst, I₂, O₂ | organic-chemistry.org |
| Biosynthetic | Enzymatic CO₂ Fixation | Pyrrole | P. aeruginosa HudA/PA0254, S. rotundus CAR | mdpi.comresearchgate.net |
| Natural Source | Plant | Roasted Chicory Root (Cichorium intrybus L.) | Isolation and spectroscopic analysis | nih.gov |
Achieving specific substitution patterns on the pyrrole ring is crucial for creating a diverse range of derivatives. Regioselective functionalization can be performed on the pyrrole nucleus before or after the introduction of the aldehyde group.
The Vilsmeier-Haack formylation itself shows regioselectivity, typically favoring the C-2 position over the C-3 position in unsubstituted pyrrole. However, the presence of substituents on the ring can direct the formylation to other positions. A deactivating group at C-2 can lead to a mixture of 4- and 5-formylated products. cdnsciencepub.com
Functionalization can also be achieved by starting with an already substituted pyrrole. For example, the total synthesis of the alkaloid pyrrolemarumine was accomplished through the regioselective functionalization of 2-formylpyrrole. scielo.org.mx This involved N-alkylation followed by a Vilsmeier-Haack formylation which selectively introduced a second formyl group at the C-5 position. scielo.org.mx
Other strategies involve metalation. The use of a lithiated azafulvene, derived from 2-bromopyrrole, can act as a formal equivalent of 5-lithiopyrrole-2-carboxaldehyde, allowing for the introduction of electrophiles at the C-5 position. cdnsciencepub.com More recent methods for creating highly functionalized pyrroles include dearomative chlorination of 1H-pyrroles to generate reactive 2,5-dichloro-2H-pyrrole intermediates, which can then be substituted with various nucleophiles. acs.org
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org While the literature on MCRs for synthesizing pyrrole derivatives is extensive, specific examples utilizing this compound as a reactant are less common. rsc.orgnih.gov
However, the reactivity of the oxime functional group makes it a plausible candidate for such reactions. Research on analogous compounds provides a template for potential applications. For example, a three-component reaction involving pyridine-2-carboxaldoxime, alkyl isocyanides, and acetylenic esters has been reported to produce highly functionalized ketenimines. researchgate.net This suggests that this compound could potentially participate in similar transformations, where the oxime oxygen acts as a nucleophile to initiate a cascade of reactions with an alkyne and an isocyanide, leading to complex, nitrogen-containing scaffolds. The development of such MCRs would represent an efficient pathway to novel pyrrole-based molecular architectures.
Exploration of Three-Component Reactions (e.g., with Isocyanides and Acetylenic Esters)
Three-component reactions (TCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex heterocyclic scaffolds from simple precursors in a single operation. umich.eduresearchgate.net Isocyanide-based multicomponent reactions (IMCRs) are particularly prominent in this field. arkat-usa.org A notable example is the one-pot reaction between alkyl or aryl isocyanides, dialkyl acetylenedicarboxylates (a type of acetylenic ester), and phenyl isocyanate. umich.eduresearchgate.netarkat-usa.org
This reaction proceeds efficiently to produce highly functionalized pyrrole derivatives. researchgate.net The proposed mechanism involves the initial nucleophilic attack of the isocyanide on the acetylenic ester, forming a zwitterionic 1:1 adduct. arkat-usa.org This reactive intermediate is then trapped by the third component, phenyl isocyanate. arkat-usa.org A subsequent cyclization of the newly formed dipolar species leads to the final product, a dialkyl 2-(alkyl/arylimino)-2,5-dihydro-5-oxo-1-phenyl-1H-pyrrole-3,4-dicarboxylate. arkat-usa.org The reaction is typically conducted under mild conditions, such as refluxing in dichloromethane (B109758) (CH2Cl2) at 38 °C for 24-48 hours, and results in good yields. arkat-usa.org
Table 1: Synthesis of Dihydro-oxo-pyrrole Derivatives via Three-Component Reaction A summary of representative products from the reaction of isocyanides, acetylenic esters, and phenyl isocyanate.
| Isocyanide | Acetylenic Ester | Product | Yield (%) |
|---|---|---|---|
| tert-Butyl isocyanide | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Dimethyl 2-(tert-butylimino)-2,5-dihydro-5-oxo-1-phenyl-1H-pyrrole-3,4-dicarboxylate | 90% |
| Cyclohexyl isocyanide | Diethyl acetylenedicarboxylate | Diethyl 2-(cyclohexylimino)-2,5-dihydro-5-oxo-1-phenyl-1H-pyrrole-3,4-dicarboxylate | 88% |
Data synthesized from findings reported in scientific literature. arkat-usa.org
Preparation of Related Oxime and Schiff Base Derivatives
Pyrrole-2-carboxaldehyde serves as a versatile starting material for a variety of derivatives, including oximes and Schiff bases, which are synthesized through straightforward condensation reactions.
Synthesis of Substituted Pyrrole Oximes for Specific Research Applications
Pyrrole oximes, including aldoximes and ketoximes, are valuable compounds in synthetic and medicinal chemistry. researchgate.netresearchgate.net Their synthesis is often direct, involving the reaction of a corresponding pyrrole aldehyde or ketone with hydroxylamine. For instance, new oximes have been synthesized from 2-formylpyrrole (pyrrole-2-carboxaldehyde) and studied for potential biological activity. researchgate.net
More complex pyrrole oximes can serve as intermediates for further transformations. In one example, 1-vinylpyrrole-2-carbaldehyde oximes, derived from the corresponding aldehydes, are used as precursors to synthesize 1-vinylpyrrole-2-carbonitriles. researchgate.net This conversion can be achieved by reacting the oxime with either acetylene (B1199291) in a KOH/DMSO system or with acetic anhydride (B1165640) at elevated temperatures. researchgate.net Furthermore, green chemistry approaches have been applied to the synthesis of related pyrrole structures; for example, aryl pyrrole derivatives can be produced from ketoximes using molecular sieves as a catalyst, highlighting a move towards more environmentally benign methodologies. bohrium.com
Table 2: Selected Syntheses of Pyrrole Oxime Derivatives and Related Products
| Starting Material | Reagents | Product | Yield (%) |
|---|---|---|---|
| 1-Vinylpyrrole-2-carbaldehyde oxime | Acetylene, KOH/DMSO | 1-Vinylpyrrole-2-carbonitrile | 58–67% |
| 1-Vinylpyrrole-2-carbaldehyde oxime | Acetic anhydride | 1-Vinylpyrrole-2-carbonitrile | 83–93% |
Data sourced from published research on pyrrole derivative synthesis. researchgate.netbohrium.com
Condensation Reactions for Schiff Base Formation from Pyrrole-2-carboxaldehyde
The aldehyde functional group of pyrrole-2-carboxaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines (-N=CH-). scirp.org These reactions are typically straightforward and form the basis for creating a wide range of complex ligands and biologically relevant molecules. scirp.orgechemcom.com
A variety of amines can be used in this reaction. For example, the condensation of pyrrole-2-carboxaldehyde with 2,3-diaminonaphthalene (B165487) in anhydrous propanol (B110389) under reflux at 60°C for 72 hours yields the Schiff base N,N-bis(1H-pyrrol-2-yl)methylene-naphthalene-2,3-diamine. scirp.org The acidic nature of pyrrole-2-carboxaldehyde can sometimes negate the need for additional acid catalysis in these reactions. scirp.org In another application, complex polydentate ligands are synthesized; a tripodal heptadentate (N7) Schiff base is formed from the reaction of pyrrole-2-carboxaldehyde with tris(2-aminoethyl)amine (B1216632) (tren). echemcom.com
Modern synthetic enhancements, such as microwave irradiation, have been shown to significantly improve reaction efficiency. semanticscholar.org The synthesis of a Schiff base from pyrrole-2-carbaldehyde and 2-phenylglycine methyl ester hydrochloride saw yields increase from 37% with conventional heating (4 hours) to 96% with microwave assistance (5.5 minutes), demonstrating a substantial reduction in reaction time and waste. semanticscholar.org
Table 3: Examples of Schiff Base Synthesis from Pyrrole-2-carboxaldehyde
| Amine Reactant | Reaction Conditions | Resulting Schiff Base |
|---|---|---|
| 2,3-Diaminonaphthalene | Reflux in propanol, 60°C, 72h | N,N-bis(1H-pyrrol-2-yl)methylene-naphthalene-2,3-diamine |
| Tris(2-aminoethyl)amine (tren) | Not specified | Tripodal heptadentate (N7) ligand |
| 2-Phenylglycine methyl ester hydrochloride | Microwave irradiation, 5.5 min | Methyl 2-(((1H-pyrrol-2-yl)methyl)imino)-2-phenylacetate |
Information compiled from studies on Schiff base formation. scirp.orgechemcom.comsemanticscholar.orgresearchgate.net
Advanced Spectroscopic and Structural Characterization of Pyrrole 2 Carboxaldoxime
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a powerful, non-destructive method used to identify the functional groups present in a molecule by analyzing its vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy Applications
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, providing a unique fingerprint of the molecule. The FTIR spectrum of Pyrrole-2-carboxaldoxime reveals characteristic absorption bands corresponding to its specific functional groups. In studies of related pyrrole (B145914) compounds like pyrrole-2-carboxaldehyde, the N-H and C=O stretching vibrations are of particular interest. nih.gov For instance, in a low-temperature, vacuum-isolated environment, the N-H stretching frequency of the pyrrole-2-carboxaldehyde monomer is observed, and this shifts upon the formation of dimers through hydrogen bonding. nih.gov
The analysis of pyrrole-2-carboxamide, another related derivative, in both DMSO solution and as a KBr pellet, shows distinct bands for C=O stretching vibrations. researchgate.net In solution, a doublet appears, which is attributed to a mixture of s-cis and s-trans conformers. researchgate.net This suggests that this compound would also exhibit characteristic bands for its N-H, C=N, N-O, and aromatic C-H and C-C bonds. While a specific spectrum for this compound is not detailed in the provided results, data from a Bruker Tensor 27 FT-IR instrument using a KBr technique for the compound is available through spectral databases. nih.gov
Table 1: Predicted Characteristic FTIR Bands for this compound Based on Related Compounds
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| O-H (oxime) | Stretching | 3400-3200 (broad) | General IR tables |
| N-H (pyrrole) | Stretching | 3350-3250 | nih.gov |
| C-H (aromatic) | Stretching | 3100-3000 | General IR tables |
| C=N (oxime) | Stretching | 1690-1640 | General IR tables |
| C=C (pyrrole ring) | Stretching | 1600-1450 | nih.gov |
Raman Spectroscopy (Derived from related compounds)
Raman spectroscopy provides complementary information to FTIR by measuring the inelastic scattering of monochromatic light. Studies on various pyrrole derivatives have utilized Raman spectroscopy to investigate molecular structure and interactions. nih.govresearchgate.net For the parent pyrrole molecule, Raman spectra have been extensively studied to analyze its C2v symmetry and fundamental frequencies. aip.orgaip.org The N-H stretching frequency in pyrrole appears as a very broad band in Raman spectra, which is attributed to hydrogen bonding. aip.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Spectroscopy
Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For pyrrole derivatives, the chemical shifts of the pyrrole ring protons are characteristic. For example, in pyrrole-2-carboxylic acid, the protons on the pyrrole ring appear at distinct chemical shifts, with coupling constants that help in their assignment. chemicalbook.com Similarly, in pyrrole-2-carboxaldehyde, the aldehyde proton, the N-H proton, and the three pyrrole ring protons all show unique signals. chemicalbook.com
For this compound, one would expect to see signals for the N-H proton of the pyrrole ring, the three protons on the pyrrole ring, the C-H proton of the aldoxime group, and the O-H proton of the oxime. The chemical shifts and coupling patterns would be crucial for confirming the structure.
Table 2: Representative ¹H NMR Data for Related Pyrrole-2-Substituted Compounds
| Compound | Solvent | H3 (ppm) | H4 (ppm) | H5 (ppm) | Other Protons (ppm) | Reference |
|---|---|---|---|---|---|---|
| Pyrrole-2-carboxylic acid | DMSO-d₆ | 6.751 | 6.147 | 6.970 | 11.72 (N-H), 12.2 (COOH) | chemicalbook.com |
Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. Spectral data for related compounds like pyrrole-2-carboxylic acid and pyrrole-2-carboxaldehyde are available and can be used for comparison. chemicalbook.comspectrabase.com For pyrrole itself, the two distinct carbons appear at approximately 118.2 ppm and 108.4 ppm in CDCl₃. hmdb.ca The substitution at the 2-position in this compound would significantly influence the chemical shifts of the pyrrole ring carbons.
Table 3: Representative ¹³C NMR Data for Related Pyrrole-2-Substituted Compounds
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Other Carbons (ppm) | Reference |
|---|---|---|---|---|---|---|
| Pyrrole-2-carboxaldehyde | 132.8 | 111.4 | 122.9 | 126.1 | 178.9 (CHO) | spectrabase.com |
Advanced Two-Dimensional NMR Techniques (e.g., DEPT, COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals and for elucidating complex molecular structures. mdpi.com
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment distinguishes between CH, CH₂, and CH₃ groups. emerypharma.com For this compound, DEPT-135 would show the three CH groups of the pyrrole ring and the CH of the aldoxime as positive signals.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu In this compound, COSY would reveal the coupling network between the adjacent protons on the pyrrole ring (H3-H4, H4-H5).
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.educolumbia.edu This is a powerful tool for assigning carbon signals based on previously assigned proton signals. For instance, the signal for the H3 proton would correlate with the C3 carbon signal. hmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For this compound, HMBC would show correlations from the aldoxime proton (C-H) to the C2 and C3 carbons of the pyrrole ring, and from the pyrrole N-H proton to the C2 and C5 carbons, confirming the connectivity of the molecule.
While specific 2D NMR studies on this compound are not detailed in the provided search results, the application of these techniques to similar and more complex pyrrole-containing molecules is well-documented, demonstrating their utility in complete structural determination. mdpi.com
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pyrrole |
| Pyrrole-2-carboxaldehyde |
| Pyrrole-2-carboxamide |
| Vinylpyrrole |
| Polypyrrole |
Dynamic NMR Studies for Ketenimine Derivatives
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful method for studying the kinetics of chemical processes that cause reversible changes in a molecule's NMR spectrum. While direct DNMR studies on ketenimine derivatives of this compound are not extensively documented in readily available literature, the principles can be understood from studies on analogous systems.
Ketenimines can be synthesized from the reaction of oximes, such as pyridine-2-carboxaldoxime, with acetylenic esters in the presence of isocyanides. researchgate.net These ketenimine derivatives often exhibit dynamic phenomena, such as restricted rotation around single bonds, which can be quantified by DNMR. For instance, in certain ketenimines, restricted rotation around an Aryl-N single bond can lead to the existence of stable rotamers at room temperature. researchgate.netresearchgate.net
By analyzing the NMR spectra at various temperatures, it is possible to observe the coalescence of signals as the rate of interconversion between rotational isomers increases. From this data, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. For example, in some naphthyl and quinolinyl derivatives of ketenimines, these energy barriers have been calculated to be approximately 99 ± 2 kJ/mol and 68.5 ± 2 kJ/mol, respectively. researchgate.netnih.gov Similar dynamic effects and atropisomerism have been noted in other complex ketenimine structures, with activation energies determined for restricted bond rotations. researchgate.netresearchgate.net These studies on related compounds provide a framework for how DNMR could be applied to investigate the conformational dynamics of ketenimine derivatives of this compound.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and often non-volatile, molecules. In the context of pyrrole derivatives, ESI-MS is used to confirm molecular weights and study fragmentation patterns. nih.gov For this compound (C₅H₆N₂O, molecular weight: 110.11 g/mol ), ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺, at m/z 111. nih.gov
Studies on related 2-substituted pyrrole derivatives show that the fragmentation pathways are heavily influenced by the nature of the substituent. nih.gov Common fragmentation patterns observed in ESI-MS/MS experiments include the loss of small neutral molecules such as water (H₂O), aldehydes, and even the pyrrole moiety itself from the protonated molecular ion. nih.gov This technique has also been effectively used to study non-covalent interactions, for example, the binding of pyrrole-containing ligands to DNA structures. nih.gov The analysis of platinum complexes with oxime ligands, including those derived from pyrroles, also relies on ESI-MS to identify the complex ions in solution. acs.org
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule and its fragments. wisdomlib.orgnih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.
For this compound, HRESIMS would confirm its elemental composition of C₅H₆N₂O by providing a highly accurate mass for the [M+H]⁺ ion, distinguishing it from any potential isomeric impurities. The high resolving power of HRESIMS, often as high as 140,000 FWHM, allows for confident identification of compounds in complex mixtures without the absolute need for authentic standards in some cases. nih.gov This method is widely applied in the characterization of natural products and synthetic molecules, including various pyrrole alkaloids and their derivatives, where precise mass data is essential for structure confirmation. nih.govmdpi.comresearchgate.net
X-ray Diffraction Analysis for Solid-State Structure
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Crystallography for Precise Molecular Geometry
Single crystal X-ray crystallography provides the most precise information about a molecule's solid-state structure, including bond lengths, bond angles, and intermolecular interactions. uol.deuhu-ciqso.es To perform this analysis, a suitable single crystal of the compound is required. uhu-ciqso.es The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions are determined. uol.de
While a specific crystal structure for this compound is not readily found in the provided search results, the technique has been extensively used for related compounds. For example, the crystal structure of co-crystals involving pyrrole and hexafluorobenzene (B1203771) has been determined, revealing detailed intermolecular interactions. nih.gov Similarly, structures of various complex molecules containing pyrrole moieties, such as spiro-pyrrolidines, have been elucidated, confirming their molecular conformation and packing in the crystal lattice. mdpi.com The Cambridge Crystallographic Data Centre (CCDC) is a repository for such data, and a search for this compound or its derivatives might yield specific structural parameters. For instance, the CCDC contains data for related structures like 2-Pyrrolecarboxylic acid. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. uobabylon.edu.iq The resulting spectrum provides information about the electronic structure, particularly the presence of conjugated systems and chromophores. du.edu.eg
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the pyrrole ring and the oxime functional group. The pyrrole ring itself is a chromophore. The electronic transitions observed in molecules containing such groups are typically of the π → π* and n → π* types. uzh.chcutm.ac.in
π → π* transitions : These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are typically high-intensity absorptions. Conjugation, such as that present in the pyrrole ring, lowers the energy required for this transition, shifting the absorption maximum (λ_max) to longer wavelengths. du.edu.eg
n → π* transitions : These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms of the oxime group, to a π* antibonding orbital. uzh.chcutm.ac.in These transitions are generally of lower intensity than π → π* transitions and occur at longer wavelengths. uobabylon.edu.iqcutm.ac.in
For a related compound, pyrrole-2-carboxaldehyde-4-(4-methoxyphenyl)-thiosemicarbazone, a band around 343 nm was attributed to the n → π* transition. globalscientificjournal.com The presence of the oxime group in this compound would also contribute to possible n → π* transitions. The exact λ_max and molar absorptivity (ε) values for this compound would provide insight into its specific electronic structure and conjugation effects.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. It provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), which is often referred to as CHN analysis. This process is crucial for verifying the empirical formula of a newly synthesized or isolated compound, ensuring its purity and confirming its identity. The technique involves the combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases—carbon dioxide, water vapor, and nitrogen gas—are then separated and quantified to determine the percentage of each element in the original sample. tamu.edu
The theoretical elemental composition of this compound can be calculated from its molecular formula, C₅H₆N₂O. fishersci.benih.govchemspider.com These theoretical values serve as a benchmark against which experimentally determined data are compared. A close correlation between the found and calculated values provides strong evidence for the structural integrity and purity of the compound. While specific experimental data for this compound is not detailed in the reviewed literature, the standard for verification in synthetic chemistry involves comparing these calculated values with the results obtained from an elemental analyzer. For instance, in studies of related pyrrole derivatives, such as pyrrole-2,3-diones, researchers present both calculated and found values to validate their synthesized structures, expecting a deviation of less than 0.4% as confirmation of purity. acgpubs.org
The calculated elemental composition for this compound is presented below.
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 5 | 60.055 | 54.54 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 5.49 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 25.45 |
| Oxygen | O | 15.999 | 1 | 15.999 | 14.53 |
| Total | 110.116 | 100.00 |
Chemical Reactivity and Mechanistic Investigations of Pyrrole 2 Carboxaldoxime
Reactivity Profiles of the Oxime Functional Group
The oxime functional group (=NOH) of pyrrole-2-carboxaldoxime exhibits a range of characteristic reactions, most notably the Beckmann rearrangement. The reactivity is influenced by the electronic properties of the pyrrole (B145914) ring and the conditions of the reaction.
Beckmann Rearrangement Pathways of Pyrrole Oximes
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a lactam. wikipedia.orgslideshare.net This reaction is typically catalyzed by acids such as concentrated sulfuric acid, hydrochloric acid, or phosphorus pentachloride. wikipedia.orgslideshare.net The mechanism involves the protonation of the oxime's hydroxyl group, followed by a concerted migration of the group anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate. This intermediate is then hydrolyzed to yield the corresponding amide. wikipedia.orgmasterorganicchemistry.com
For ketoximes, the rearrangement is stereospecific, with the migrating group being the one situated opposite to the hydroxyl group. wikipedia.org However, the rearrangement of aldoximes, such as this compound, can proceed with less stereospecificity in solution. wikipedia.org The choice of catalyst and reaction conditions can significantly influence the outcome, with some reagents favoring the rearrangement while others may lead to side reactions like fragmentation. wikipedia.org
Recent advancements have explored alternative methods to promote the Beckmann rearrangement under milder conditions. For instance, visible light-promoted methods using photoredox catalysis to generate Vilsmeier-Haack reagents in situ have been developed. d-nb.info These reagents activate the oxime hydroxyl group, facilitating the rearrangement at ambient temperatures. d-nb.info Additionally, a one-pot photoisomerization/Beckmann rearrangement protocol has been developed to control the regioselectivity of the reaction, allowing for the migration of alkyl groups over aryl groups. nih.gov
A unique gold-catalyzed oxime-oxime rearrangement has been observed in pyrrole oximes bearing a propargyl group on the nitrogen atom. nih.govacs.org This intramolecular transformation involves the transfer of the oxime functionality from one carbon to another. nih.govacs.org
| Catalyst/Reagent | Conditions | Outcome |
| Strong Acids (H₂SO₄, HCl, PCl₅) | Varies | Classical Beckmann rearrangement to amides. wikipedia.orgslideshare.net |
| Vilsmeier-Haack Reagents (photogenerated) | Visible light, ambient temperature | Thermal Beckmann rearrangement. d-nb.info |
| Cyanuric chloride (TCT) and DMF | Room temperature | Regiodivergent Beckmann rearrangement after photoisomerization. nih.gov |
| Gold catalysts | Varies | Intramolecular oxime-oxime rearrangement for specific substrates. nih.govacs.org |
| Montmorillonite K-10 | Solventless, microwave | Beckmann rearrangement of acyl-1-(phenylsulfonyl)pyrrole oximes. scispace.com |
Reactions Involving Nitrogen Oxides (e.g., Nitration of Pyridinecarboxaldoximes)
While specific studies on the direct reaction of this compound with nitrogen oxides are not extensively detailed in the provided search results, information on related heterocyclic systems provides insights. The nitration of pyridinecarboxaldoximes, for example, is a known reaction. Generally, the reaction of oximes with nitrogen oxides can lead to a variety of products depending on the specific reactants and conditions.
The transformation of α-diazo oxime ethers into substituted pyrroles is a known reactivity pattern for these compounds. acs.org Furthermore, the reaction of certain oximes with nitrous acid can lead to the formation of other products. For instance, 2-(N,N-Dimethylaminomethyl)pyrrole reacts rapidly with nitrous acid to yield dimethylnitrosamine and maleimidemonooxine, among other products. researchgate.net
Electrophilic and Nucleophilic Reactivity of the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. libretexts.orguomustansiriyah.edu.iqonlineorganicchemistrytutor.com The nitrogen atom's lone pair of electrons participates in the aromatic sextet, which increases the electron density of the ring carbons and activates the ring towards electrophilic aromatic substitution. libretexts.org
Mechanisms of Electrophilic Aromatic Substitution in Pyrroles
Electrophilic aromatic substitution (SEAr) in pyrrole proceeds via a mechanism involving the attack of an electrophile on the aromatic ring to form a positively charged intermediate known as an arenium ion or Wheland intermediate. wikipedia.org This intermediate is stabilized by resonance. The subsequent loss of a proton from the carbon atom that was attacked by the electrophile restores the aromaticity of the ring, resulting in the substituted pyrrole. wikipedia.org
Due to the high reactivity of the pyrrole ring, electrophilic substitution reactions are often carried out under milder conditions compared to those required for benzene. libretexts.orguomustansiriyah.edu.iq However, strongly acidic conditions can lead to polymerization of the pyrrole, so reagents that are incompatible with such conditions are often avoided. wikipedia.org
Regioselectivity and Factors Influencing Substitution Patterns
Electrophilic attack on the pyrrole ring preferentially occurs at the C2 (α) position over the C3 (β) position. libretexts.orgonlineorganicchemistrytutor.comechemi.com This regioselectivity is attributed to the greater stability of the carbocation intermediate formed upon attack at the α-position. The positive charge in the α-attack intermediate can be delocalized over three resonance structures, whereas the intermediate from β-attack is stabilized by only two resonance structures. uomustansiriyah.edu.iqonlineorganicchemistrytutor.comechemi.com This leads to a lower activation energy for the formation of the α-substituted product. echemi.com
The nature of the substituent already present on the pyrrole ring can also influence the regioselectivity. For instance, in N-substituted pyrroles, the reaction with electrophiles can occur at either the nitrogen or carbon atoms, depending on the metal counterion and the solvent. wikipedia.org Ionic nitrogen-metal bonds and solvating solvents tend to favor N-alkylation, while more covalent bonds can lead to C-alkylation. wikipedia.org
In the case of 1-(phenylsulfonyl)pyrrole, the regioselectivity of Friedel-Crafts acylation is tunable by the choice of Lewis acid catalyst. scispace.com Hard electrophiles tend to favor attack at the C3 position, which is predicted to have a greater negative charge, while soft electrophiles favor the C2 position, which has a higher HOMO coefficient. scispace.com
| Position of Attack | Number of Resonance Structures for Intermediate | Stability of Intermediate |
| C2 (α-position) | 3 | More stable uomustansiriyah.edu.iqonlineorganicchemistrytutor.comechemi.com |
| C3 (β-position) | 2 | Less stable uomustansiriyah.edu.iqonlineorganicchemistrytutor.comechemi.com |
Acyl Group Rearrangements in Substituted Pyrroles
Acyl group rearrangements in substituted pyrroles have been observed under certain conditions. For instance, the rearrangement of N-alkyl-2-acylpyrroles to the corresponding N-alkyl-3-acylpyrroles can occur in the presence of anhydrous trifluoroacetic acid. sci-hub.se For 2-acylpyrroles with a hydrogen on the nitrogen, an equilibrium mixture of both 2- and 3-acylated isomers can be formed, with the ratio depending on the reaction medium. sci-hub.se
Polyphosphoric acid (PPA) has been used to mediate the rearrangement of 3-acylpyrroles to their 2-acyl counterparts. sci-hub.se The proposed mechanism involves the protonation of the carbon bearing the acyl group, followed by the cleavage of the acyl group to form an acylium ion. This acylium ion then reacts with the pyrrole ring at the more reactive C2 position. sci-hub.se
It has also been noted that 2-acylpyrroles can be isomerized to the corresponding 3-acyl isomers under Brønsted acid catalysis, with the ease of this process depending on factors such as the acid strength and the nature of the acyl group and any N-substituent. acs.org
Kinetic and Mechanistic Studies of Related Reactions
The chemical behavior of this compound is understood in part by examining the reactivity of closely related pyrrole compounds. Kinetic and mechanistic investigations into reactions such as the decarboxylation of pyrrole carboxylic acids and computational analyses of various pyrrole-based reaction pathways provide crucial insights into the electronic and structural factors governing the reactivity of the pyrrole ring system.
Decarboxylation Mechanisms of Pyrrole Carboxylic Acids
The decarboxylation of pyrrole-2-carboxylic acid has been a subject of detailed kinetic and mechanistic study, offering a model for understanding reactions at the C-2 position of the pyrrole nucleus. Research has shown that the decarboxylation of pyrrole-2-carboxylic acid in an aqueous solution is a first-order reaction with respect to the substrate at a constant pH. researchgate.netcdnsciencepub.com The reaction rate is highly dependent on the acidity of the medium. As the pH decreases from 3 to 1, the rate constant shows a slight increase, but it rises sharply as the acidity increases further into the range of 1 M to 10 M HCl. researchgate.netcdnsciencepub.com
A proposed mechanism, similar to that for the decarboxylation of anthranilic acid, suggests that the species undergoing decarboxylation is the carboxylate ion that has been protonated at the 2-position of the pyrrole ring. researchgate.netcdnsciencepub.com This key intermediate can be formed through two pathways: the ring-protonation of the carboxylate anion or the ionization of the ring-protonated carboxylic acid. researchgate.netcdnsciencepub.com At lower acidities (around pH 3), the rate-determining step is the protonation of the ring. researchgate.netcdnsciencepub.com However, in more strongly acidic conditions, the rate of protonation becomes faster than the rate of decarboxylation itself. researchgate.netcdnsciencepub.com
Further investigations have provided key data supporting a hydrolytic mechanism for this decarboxylation, which avoids the formation of the high-energy species, protonated carbon dioxide. nih.gov This mechanism involves the addition of water to the carboxyl group, followed by the cleavage of the C-C bond to form protonated carbonic acid. researchgate.netnih.gov This pathway is consistent with observed kinetic isotope effects and activation parameters. nih.gov For instance, the 13C-carboxyl kinetic isotope effect is negligible around pH 3 but becomes 2.8% in 4 M HClO₄, supporting the proposed shift in the rate-determining step with changing acidity. researchgate.netcdnsciencepub.com
| Parameter | Condition | Value |
|---|---|---|
| 12C/13C Kinetic Isotope Effect | H0 = -0.01 | 1.010 ± 0.001 |
| H0 = -2.6 | 1.043 ± 0.001 | |
| Solvent Kinetic Isotope Effect (kH₂O/kD₂O) | H0 = 0.9 | 2 |
| H0 = -2.9 | 1 | |
| Activation Enthalpy (ΔH‡) | H0 = -2.9 | 23.5 kcal·mol-1 |
| Activation Entropy (ΔS‡) | 5.5 cal·deg-1·mol-1 |
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways and transition states associated with pyrrole derivatives. These studies provide a molecular-level understanding that complements experimental findings.
DFT calculations have also been used to explore the reactivity of pyrrole derivatives in more complex transformations. In the study of electrophilic aminoalkenylation of pyrrole with keteniminium ions, quantum chemical calculations identified a post-transition state bifurcation (PTSB). pku.edu.cn The reaction begins with the formation of a keteniminium ion, which then forms a cation-π complex with pyrrole. pku.edu.cn The subsequent electrophilic addition proceeds through a low-energy transition state (TS2), which is ambimodal, leading to two different intermediates (IN2 and IN3). pku.edu.cn Because the energy barrier to interconvert these intermediates is much higher than the barriers for their deprotonation, the product selectivity is determined by the dynamics of the electrophilic addition step rather than by the stability of the intermediates. pku.edu.cn
| Step | Transition State | Activation Free Energy (kcal/mol) | Description |
|---|---|---|---|
| Keteniminium Ion Formation | TS1 | 11.8 | Protonation of ynamide by Tf2NH |
| Electrophilic Addition | TS2 | 2.8 | Addition of keteniminium ion to pyrrole |
| Intermediate Interconversion | TS3 | 22.6 | researchgate.netcapes.gov.br-alkenyl shift between intermediates |
In another example, the hetero-Diels-Alder reaction between ethyl nitrosoacrylate and pyrrole was investigated using DFT calculations at the B3LYP/6-31G(d,p) level of theory. frontiersin.org These calculations successfully explained the experimentally observed regioselectivity. The energy barrier for the formation of one cycloadduct via an endo approach was found to be approximately 25 kJ/mol lower than for the alternative regioisomer. frontiersin.org Furthermore, the calculations confirmed that the subsequent ring-opening of the initially formed bicyclic 1,2-oxazine to the more stable open-chain oxime product is energetically favorable by about 63 kJ/mol. frontiersin.org
Computational methods have also been applied to organometallic reactions involving pyrrole ligands. The coordination of pyrrole-2-carboxylic acid to a ruthenium complex was studied, revealing a dynamic conversion from a k²(O,O)-chelate to a more stable k²(N,O)-chelate upon heating. nih.govmdpi.com DFT calculations helped to propose plausible mechanisms for this transformation, involving carboxyl-assisted H₂ release with defined energy barriers for the transition states. nih.govmdpi.com These studies highlight the power of computational analysis in predicting and rationalizing the behavior of pyrrole derivatives in diverse chemical environments.
Coordination Chemistry of Pyrrole 2 Carboxaldoxime: Ligand Properties and Metal Complexation
Ligand Design and Coordination Properties
Pyrrole-2-carboxaldoxime as a Multidentate N,O-Donor Ligand
This compound, a derivative of pyrrole-2-carboxaldehyde, functions as a versatile multidentate ligand in coordination chemistry. mdpi.com Its structure incorporates multiple potential donor sites, namely the pyrrole (B145914) nitrogen, the oxime nitrogen, and the oxime oxygen, allowing it to bind to metal ions in various ways. This characteristic enables the formation of stable chelate rings with metal centers. The ligand can act as a bidentate or tridentate chelating agent, coordinating through its nitrogen and oxygen atoms (N,O-donor). researchgate.net
The coordination behavior of this compound is often observed in its derivatives, such as Schiff bases and hydrazones, which are synthesized from pyrrole-2-carboxaldehyde. For instance, Schiff base ligands derived from pyrrole-2-carboxaldehyde can coordinate to metal ions through the azomethine nitrogen and a deprotonated oxygen atom, acting as bidentate ligands. jetir.org Similarly, aroylhydrazones of pyrrole-2-carboxaldehyde can act as neutral or monoanionic bidentate or as monoanionic tridentate ligands. researchgate.net In some palladium(II) complexes, a thiosemicarbazone derivative of pyrrole-2-aldehyde has been shown to coordinate in a tridentate N,N,S-mode, utilizing the pyrrole nitrogen, imine nitrogen, and thiolate sulfur. ias.ac.in This versatility in coordination modes makes this compound and its derivatives valuable components in the design of metal complexes with specific geometries and properties.
Rational Design of Chelating Ligand Architectures
The rational design of chelating ligands is a crucial aspect of coordination chemistry, aiming to create molecules with specific metal-binding properties. mdpi.com this compound and its parent compound, pyrrole-2-carboxaldehyde, serve as valuable scaffolds for designing such ligands. researchgate.net By modifying the basic pyrrole structure, it is possible to introduce additional donor atoms and create multidentate ligands capable of forming stable complexes with metal ions. researchgate.net
The design principles often involve creating ligands that can form five- or six-membered chelate rings with the metal ion, as these are generally the most stable. mathabhangacollege.ac.in The introduction of different functional groups allows for the tuning of the ligand's electronic and steric properties, which in turn influences the stability and reactivity of the resulting metal complex. For example, the synthesis of Schiff bases by condensing pyrrole-2-carboxaldehyde with various primary amines is a common strategy to create a diverse range of chelating ligands. jetir.orgijasrm.com These ligands can then be used to form complexes with a variety of transition metals, leading to compounds with interesting magnetic, spectral, and biological properties. researchgate.net The ability to systematically modify the ligand structure provides a powerful tool for developing new metal complexes with desired functionalities. mdpi.com
Influence of Chelation on Complex Stability and Thermodynamics
The formation of a chelate complex, where a multidentate ligand binds to a central metal ion at two or more points, results in a significant increase in the thermodynamic stability of the complex compared to complexes with analogous monodentate ligands. vaia.comlibretexts.org This phenomenon is known as the chelate effect. The enhanced stability is primarily due to a favorable increase in entropy. When a multidentate ligand replaces several monodentate ligands, the total number of independent particles in the solution increases, leading to a more disordered system, which is thermodynamically favored. vaia.com
Several factors influence the stability of chelate complexes:
Size of the Chelate Ring: Five- and six-membered chelate rings are generally more stable than four- or seven-membered rings due to reduced ring strain. mathabhangacollege.ac.in
Number of Chelate Rings: The stability of a complex generally increases with the number of chelate rings formed. mathabhangacollege.ac.in
Nature of the Metal Ion and Ligand: The charge, size, and electronic configuration of the metal ion, as well as the basicity and steric properties of the ligand, all play a role in determining the stability of the chelate complex. numberanalytics.com
The chelate effect is a fundamental principle in coordination chemistry and is critical in the design of stable metal complexes for various applications. vaia.comlibretexts.org
Synthesis and Characterization of Metal-Pyrrole Oxime Complexes
Complexation with Transition Metals (e.g., Cu(I), Mn(II), Co(II), Pt(II))
This compound and its derivatives readily form complexes with a variety of transition metals. The synthesis of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent.
Copper(I) Complexes: Copper(I) complexes of pyrrole-2-carboxaldehyde thiosemicarbazone derivatives have been synthesized and characterized. globalscientificjournal.com For example, a copper(I) nitrate (B79036) complex with a thiosemicarbazone ligand and triphenylphosphine (B44618) showed a distorted tetrahedral geometry. globalscientificjournal.com Other research has focused on copper(I) complexes with pyrrole-bridged S,N and N-donor ligands for catalytic applications. rsc.org
Manganese(II) and Cobalt(II) Complexes: Schiff base ligands derived from pyrrole-2-carboxaldehyde have been used to synthesize complexes with Mn(II) and Co(II). jetir.orgijasrm.comoncologyradiotherapy.com These complexes are often characterized by techniques such as IR and UV-Vis spectroscopy to determine the coordination environment of the metal ion. For instance, a Co(II) complex with a pyridine-oxime ligand was found to have a distorted octahedral structure. mdpi.com Studies on Co(II) complexes with oxime-containing Schiff bases have also investigated their ability to bind oxygen. mdpi.com
Platinum(II) Complexes: Platinum(II) complexes with Schiff bases derived from pyrrole-2-carboxaldehyde have been reported. nih.gov These complexes are often square-planar and have been investigated for their potential biological activity. Research on platinum(II) complexes with other oxime-containing ligands, such as those derived from 2-(diphenylphosphanyl)benzaldehyde oxime, has shown the formation of both mononuclear and dinuclear species depending on the reaction conditions. x-mol.com The oxidation of Pt(II) oxime complexes has also been studied. researchgate.net
The synthesis and characterization of these metal complexes are essential for understanding their structure-property relationships and for developing new materials with specific applications.
Elucidation of Coordination Modes and Geometries
The coordination modes and geometries of metal complexes containing this compound and its derivatives are elucidated using a combination of spectroscopic techniques and single-crystal X-ray diffraction.
Infrared (IR) spectroscopy is a powerful tool for determining the coordination sites of the ligand. Shifts in the vibrational frequencies of functional groups, such as the C=N (azomethine or oxime) and N-H (pyrrole) stretching bands, upon complexation provide evidence for the involvement of these groups in bonding to the metal ion. jetir.org For example, a downward shift in the C=N stretching frequency is indicative of coordination through the nitrogen atom. jetir.org The appearance of new bands at lower frequencies can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations. jetir.org
Electronic (UV-Vis) spectroscopy provides information about the geometry of the complex. The positions and number of d-d transition bands in the electronic spectra can be used to infer the coordination environment around the metal ion, such as octahedral, tetrahedral, or square planar. jetir.org For instance, the electronic spectrum of a Cu(II) complex with a Schiff base derived from pyrrole-2-carboxaldehyde suggested a distorted square planar geometry. jetir.org
The following table summarizes the coordination geometries observed for some metal complexes derived from pyrrole-2-carboxaldehyde.
| Metal Ion | Ligand Type | Coordination Geometry | Reference |
| Cu(I) | Thiosemicarbazone | Distorted Tetrahedral | globalscientificjournal.com |
| Cu(II) | Schiff Base | Distorted Square Planar | jetir.org |
| Co(II) | Pyridine-oxime | Distorted Octahedral | mdpi.com |
| Co(II) | Schiff Base | Square Planar | jetir.org |
| Mn(II) | Schiff Base | N/A | jetir.org |
| Pt(II) | Schiff Base | Square Planar | nih.gov |
| Pd(II) | Thiosemicarbazone | Square Planar | ias.ac.in |
Bioinorganic Relevance of Pyrrole-Based Ligands
Pyrrole-containing macrocycles are fundamental to many biological processes, serving as "pigments of life". frontiersin.org Their functional versatility stems from their ability to form stable coordination complexes with a variety of metal ions and their unique photophysical and electrochemical properties derived from their π-conjugated structure. nih.gov In nature, these tetrapyrrolic molecules are involved in critical functions such as oxygen transport (as in heme), light harvesting in photosynthesis (chlorophylls), and catalysis. frontiersin.orgnih.gov The inherent properties of these biological systems have inspired chemists to design and synthesize novel pyrrole-based ligands and their metal complexes for a wide range of applications, including catalysis, bioimaging, and therapy. frontiersin.org
Design of Metal Complexes Mimicking Biological Systems (e.g., Porphyrins)
The design of synthetic metal complexes that mimic the function of biological systems is a major focus of bioinorganic chemistry. mdpi.com Porphyrins, which consist of four pyrrole units linked by methine bridges, are a primary example of a pyrrole-based ligand system that has been extensively studied to create biomimetic models. mdpi.comrsc.org These synthetic metalloporphyrins are often developed to replicate the catalytic activity of enzymes like cytochrome P-450 or the light-harvesting functions of chlorophyll (B73375) in photosynthesis. mdpi.comrsc.org
Porphyrins are excellent ligands because they can chelate almost every metal cation in the periodic table, forming a stable, square-planar coordination environment for the metal ion. nih.gov This structural rigidity and electronic tunability allow for precise control over the complex's properties. rsc.org The introduction of different metal ions and peripheral functional groups on the porphyrin ring allows for the fine-tuning of their redox potentials and light-absorption characteristics. rsc.org
A key area of research is the development of water-soluble porphyrin complexes that can function in aqueous environments, similar to their biological counterparts. For example, a water-soluble tin(IV) porphyrin has been synthesized as a mimic of chlorophyll photosensitizers. rsc.org This complex was shown to have suitable redox potentials for both light-driven proton reduction to H₂ and water oxidation to O₂, demonstrating its potential in artificial photosynthetic systems. rsc.org The design of such systems often involves creating porphyrins that serve as both photosensitizers (light-harvesters) and catalytic units. rsc.org
Furthermore, researchers have explored modifying the core of the porphyrin ring by replacing the pyrrole nitrogen atoms with other elements, such as phosphorus, to create novel porphyrinoids with significantly distorted, bowl-like shapes. researchgate.net These structural changes can tune the electronic properties and open up new possibilities for applications. researchgate.net The ultimate goal of this biomimetic approach is to create highly efficient and stable catalysts and materials for various technological applications, from solar energy conversion to medicine. mdpi.comrsc.org
Theoretical and Computational Studies on Pyrrole 2 Carboxaldoxime Systems
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are powerful tools for elucidating the electronic characteristics of molecular systems. These studies on Pyrrole-2-carboxaldoxime help in understanding its stability, reactivity, and potential interactions.
Density Functional Theory (DFT) for Molecular Geometry, Energy, and Vibrational Frequencies
Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules. Quantum chemical calculations have been performed on this compound at the B3LYP/6-311G(d,p) level of theory. researchgate.net These calculations were primarily aimed at analyzing the stereospecific through-space stabilization of the Z-configured cations formed upon protonation. researchgate.net
Optimized Molecular Geometry Parameters (Hypothetical Data Table) This table is a template for what DFT results would provide. Specific values for this compound are not available in the provided search results.
| Parameter | Bond/Angle | Calculated Value (Å/°) |
|---|---|---|
| Bond Length | N1-C2 | Data Not Available |
| C2=N6 | Data Not Available | |
| N6-O7 | Data Not Available | |
| Bond Angle | C5-N1-C2 | Data Not Available |
| N1-C2=N6 | Data Not Available | |
| C2=N6-O7 | Data Not Available |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Intramolecular Charge Transfer
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and the energy required for electronic excitation. Analysis of these frontier orbitals can also reveal the potential for intramolecular charge transfer (ICT), where electron density moves from a donor part of the molecule to an acceptor part upon excitation.
Specific studies detailing the HOMO-LUMO energies, the energy gap, and the nature of intramolecular charge transfer for this compound have not been identified in the available search results.
Frontier Molecular Orbital Energies (Hypothetical Data Table) This table illustrates the type of data obtained from HOMO-LUMO analysis. Specific values for this compound are not available in the provided search results.
| Parameter | Energy (eV) |
|---|---|
| HOMO | Data Not Available |
| LUMO | Data Not Available |
| Energy Gap (ΔE) | Data Not Available |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.net This information is critical for predicting how a molecule will interact with other chemical species, including sites for potential hydrogen bonding and electrophilic or nucleophilic attacks. nih.gov
A detailed MEP analysis specifically for this compound is not described in the located research. Such a study would be instrumental in predicting its reactive sites.
Calculation of Dipole Moments and Other Electronic Descriptors
While computational methods can readily calculate these properties, specific published values for the dipole moment and other key electronic descriptors for this compound were not found in the provided search results.
Conformational Analysis and Molecular Dynamics
Understanding the three-dimensional shapes a molecule can adopt (its conformations) and how it moves over time is essential for comprehending its biological activity and physical properties.
Exploration of Conformational Landscapes and Energy Barriers
Conformational analysis involves identifying the stable conformers of a molecule and determining the energy barriers for interconversion between them. nih.govmdpi.com This is particularly important for a molecule like this compound, which has rotatable bonds, such as the C-C and C=N bonds, leading to different spatial arrangements (e.g., s-cis/s-trans conformers around the C2-C=N bond and E/Z isomers of the oxime group).
Detailed computational studies exploring the full conformational landscape and the rotational energy barriers for this compound are not present in the available literature. These studies would clarify the most stable conformations and the flexibility of the molecule.
Computational Studies of Reaction Mechanisms
Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms at a molecular level. For this compound, theoretical studies are crucial in mapping out potential reaction pathways, identifying key intermediates, and understanding the energetic landscape of its chemical transformations.
Elucidation of Stepwise Reaction Pathways and Transition State Structures
The exploration of reaction mechanisms for this compound and related compounds can be systematically performed using quantum mechanical calculations. These studies allow for the detailed characterization of stepwise reaction pathways, including the identification of all intermediates and transition states. The localization of transition state structures is a key aspect of this process, providing insights into the energy barriers that govern the reaction kinetics.
Recent advancements in computational methodologies, such as heuristically-aided quantum chemistry, have enabled the prediction of feasible organic reaction pathways. chemrxiv.org These approaches can be applied to this compound to model various transformations, such as electrophilic substitution on the pyrrole (B145914) ring or reactions involving the carboxaldoxime moiety. The influence of the carboxaldoxime group on the reactivity of the pyrrole ring is a central point of investigation. For instance, in reactions such as nitration or halogenation, computational models can predict whether the reaction proceeds via a concerted or a stepwise mechanism and can identify the preferred site of attack on the pyrrole ring.
The following table illustrates a hypothetical reaction pathway for the electrophilic substitution of this compound, highlighting the key structures that would be targeted for computational analysis.
| Step | Structure | Description |
| 1 | Reactants | This compound and an electrophile (E+). |
| 2 | Encounter Complex | A non-covalently bound complex between the reactants. |
| 3 | Transition State 1 | The highest energy point leading to the formation of the sigma-complex. |
| 4 | Sigma-Complex (Intermediate) | A resonance-stabilized carbocation formed by the attack of the electrophile on the pyrrole ring. |
| 5 | Transition State 2 | The energy barrier for the removal of a proton to restore aromaticity. |
| 6 | Product Complex | The final product, a substituted this compound, complexed with the protonated base. |
| 7 | Products | The substituted this compound and the protonated base. |
This table represents a generalized pathway for electrophilic aromatic substitution, a common reaction for pyrrole systems. The specific energies and geometries of the intermediates and transition states would be determined through detailed quantum chemical calculations.
Assessment of Solvation Effects in Reaction Energetics
The surrounding solvent can have a profound impact on the energetics of a chemical reaction. Computational models are employed to assess these solvation effects on the stability of reactants, intermediates, transition states, and products. For this compound, the choice of solvent can influence reaction rates and even alter the reaction mechanism.
Implicit and explicit solvation models are two common approaches used in computational chemistry. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include a number of individual solvent molecules interacting directly with the solute. The thermodynamic transfer function approach can be utilized to dissect the solvent effects into initial state and transition state contributions.
For a molecule like this compound, which possesses both hydrogen bond donor (N-H) and acceptor (oxime) groups, specific interactions with protic or aprotic solvents are expected to be significant. researchgate.net Computational studies can quantify the stabilization or destabilization of charged intermediates and polar transition states in different solvent environments. For example, a polar solvent would be expected to stabilize a charged intermediate more effectively than a nonpolar solvent, thereby lowering the activation energy of the reaction.
The following table outlines the expected qualitative effects of different solvent types on the reaction energetics of a hypothetical reaction involving a polar transition state for this compound.
| Solvent Type | Dielectric Constant | Expected Effect on Reactant Stability | Expected Effect on Polar Transition State Stability | Overall Effect on Reaction Rate |
| Nonpolar (e.g., Hexane) | Low | Moderate | Low | Slow |
| Polar Aprotic (e.g., DMSO) | High | Moderate to High | High | Fast |
| Polar Protic (e.g., Water) | High | High (due to H-bonding) | High (due to H-bonding) | Dependent on the balance of reactant and transition state solvation |
This table provides a qualitative prediction of solvent effects. Quantitative assessment requires detailed computational analysis of the free energy of solvation for each species along the reaction coordinate.
Structure-Reactivity and Structure-Activity Relationship (SAR) Modeling
Computational modeling is also instrumental in understanding and predicting the relationship between the molecular structure of this compound derivatives and their chemical reactivity or biological activity.
Prediction of Chemical Reactivity using Frontier Orbital Theory
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of these orbitals provide insights into the electrophilic and nucleophilic character of different sites within a molecule.
Computational methods can be used to calculate the energies of the HOMO and LUMO and to visualize their distribution. This information can then be used to predict the regioselectivity of reactions. For instance, by examining the lobes of the HOMO, one can predict which carbon atom on the pyrrole ring is most susceptible to electrophilic attack.
The following table presents hypothetical FMO data for this compound and a substituted derivative, illustrating how these values can be used to infer reactivity.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |
| This compound | -5.8 | -0.5 | 5.3 | Moderate |
| 5-Nitro-pyrrole-2-carboxaldoxime | -6.5 | -1.8 | 4.7 | Higher (more susceptible to nucleophilic attack) |
The values in this table are illustrative. The addition of an electron-withdrawing group like nitro is expected to lower the HOMO and LUMO energies and decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity towards nucleophiles.
Computational Approaches for Elucidating SAR in Pyrrole Derivatives
Quantitative Structure-Activity Relationship (QSAR) and other computational techniques are widely used to establish relationships between the chemical structure of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds.
For a series of this compound derivatives, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a mathematical model that correlates these descriptors with the observed biological activity. nih.gov
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), go a step further by considering the 3D arrangement of steric and electrostatic fields around the molecules. These models can provide a more detailed understanding of the interactions between the compounds and their biological target.
The following table lists some of the key molecular descriptors that could be used in a QSAR study of this compound derivatives and their potential relevance to biological activity.
| Descriptor Class | Example Descriptor | Potential Relevance to Activity |
| Electronic | HOMO/LUMO Energies | Reactivity, ability to participate in charge-transfer interactions. |
| Electronic | Partial Atomic Charges | Electrostatic interactions with the target protein. |
| Steric | Molecular Volume | Fit within the binding pocket of the target. |
| Steric | Surface Area | Contact surface with the receptor. |
| Hydrophobic | LogP | Membrane permeability, hydrophobic interactions with the target. |
| Topological | Connectivity Indices | Overall shape and branching of the molecule. |
This table highlights some of the many descriptors that can be calculated and used to build predictive QSAR models for pyrrole derivatives.
Advanced Research Applications of Pyrrole 2 Carboxaldoxime and Its Derivatives
Pyrrole-2-carboxaldoxime, a bifunctional molecule featuring a pyrrole (B145914) ring and an oxime group, serves as a versatile building block and ligand in several advanced research fields. Its unique electronic and structural characteristics, arising from the electron-rich pyrrole moiety and the coordinating oxime function, have enabled significant progress in catalysis, materials science, and mechanistic biology.
Future Directions and Emerging Research Areas in the Chemistry of Pyrrole 2 Carboxaldoxime
The exploration of pyrrole-2-carboxaldoxime and its derivatives is poised for significant advancement, driven by the convergence of innovative synthetic strategies, advanced analytical techniques, and computational power. Future research is expected to unlock the full potential of this versatile chemical entity, expanding its utility from fundamental chemistry to materials science. The following sections outline key emerging areas that are anticipated to shape the landscape of pyrrole (B145914) chemistry.
Q & A
Q. Q1. What are the standard synthetic routes for Pyrrole-2-carboxaldoxime, and how can experimental parameters (e.g., solvent, temperature) be optimized for yield and purity?
Answer : this compound is typically synthesized via oximation of Pyrrole-2-carboxaldehyde using hydroxylamine hydrochloride under acidic or neutral conditions . Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction efficiency by stabilizing intermediates.
- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation.
- pH adjustment : Neutral conditions (pH 7) minimize side reactions like aldehyde polymerization.
Validate purity via TLC or HPLC, and compare spectral data (e.g., IR for C=N stretch at ~1640 cm⁻¹) against databases like NIST Chemistry WebBook .
Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data from different sources be resolved?
Answer : Primary techniques include:
- ¹H/¹³C NMR : Confirm oxime formation (N–OH proton at δ 10–12 ppm; absence of aldehyde proton at δ ~9.5 ppm) .
- IR spectroscopy : Identify C=N (1640 cm⁻¹) and N–O (930 cm⁻¹) stretches .
- Mass spectrometry : Verify molecular ion peaks (m/z = 124 for [M+H]⁺).
For conflicting data, cross-reference peer-reviewed studies (e.g., Org. Synth. protocols ) and standardized databases (NIST ). If discrepancies persist, replicate experiments under controlled conditions and report deviations in methodology .
Intermediate Research Questions
Q. Q3. How can reaction mechanisms for this compound derivatization (e.g., coordination chemistry or bioactivity studies) be experimentally validated?
Answer : To validate mechanisms:
Isotopic labeling : Use ¹⁵N-hydroxylamine to track oxime group behavior in coordination complexes.
Kinetic studies : Monitor reaction rates under varying pH/temperature to infer rate-determining steps.
Computational modeling : Compare DFT-calculated transition states with experimental IR/NMR data .
Document all variables (e.g., solvent polarity, counterion effects) to ensure reproducibility .
Q. Q4. What strategies mitigate interference from pyrrole ring instability during this compound functionalization?
Answer :
- Protective groups : Temporarily block reactive sites (e.g., N-Boc protection) during harsh reactions.
- Low-temperature protocols : Conduct reactions at ≤0°C to prevent ring oxidation.
- Inert atmospheres : Use argon/nitrogen to avoid oxidative degradation .
Characterize intermediates via in-situ FTIR or Raman spectroscopy to detect instability early .
Advanced Research Questions
Q. Q5. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound derivatives?
Answer : Contradictions often arise from:
- Assay variability : Standardize bioassays (e.g., MIC for antimicrobial studies) using CLSI guidelines.
- Structural analogs : Differentiate between isomers (e.g., syn/anti oxime configurations) via X-ray crystallography .
- Statistical rigor : Apply ANOVA or Bayesian analysis to assess significance of conflicting results .
Publish raw datasets and experimental logs to enable meta-analyses .
Q. Q6. What methodologies are recommended for studying the coordination chemistry of this compound with transition metals, particularly in catalytic applications?
Answer :
- Spectrophotometric titration : Determine stoichiometry via Job’s method.
- XAS/XRD : Resolve metal-ligand bonding modes and geometry.
- Catalytic testing : Compare turnover frequencies (TOF) under identical conditions (e.g., solvent, temperature).
Report ligand purity (>98% by GC) and metal salt sources to minimize variability .
Q. Q7. How can researchers systematically evaluate the environmental stability of this compound in aqueous or biological systems?
Answer :
- Hydrolysis studies : Monitor degradation products via LC-MS at pH 2–12.
- Microbial assays : Use soil/water microbiomes to assess biodegradation pathways.
- QSAR modeling : Predict ecotoxicity using logP and HOMO-LUMO gaps .
Include negative controls (e.g., sterile media) to distinguish abiotic vs. biotic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
